3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 6-methoxyquinoline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylbenzyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Hydroxy-2-quinolones: Known for their diverse biological activities.
Indole derivatives: Share similar structural features and biological activities.
Uniqueness
3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of sulfonyl, methoxy, and ethoxy groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-4-32-20-9-12-22(13-10-20)33(29,30)25-17-27(16-19-7-5-18(2)6-8-19)24-14-11-21(31-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLAGQAYEAVLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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